N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide
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Overview
Description
N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide is a compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a pyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are optimized for yield and purity, and the processes are scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Materials Science: The compound is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The thiophene and pyridine rings can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 5-chlorothiophene-2-sulfonyl chloride
- N-(3-(1H-pyrazol-1-yl)pyridin-2-yl)-5-chlorothiophene-2-sulfonamide
Uniqueness
N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, a pyridine ring, and a sulfonamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S2/c10-7-3-4-8(11-6-7)12-16(13,14)9-2-1-5-15-9/h1-6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJNXOGZSRTRDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49716293 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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